![molecular formula C11H7F3N2O3 B2622904 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione CAS No. 19136-42-6](/img/structure/B2622904.png)

1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

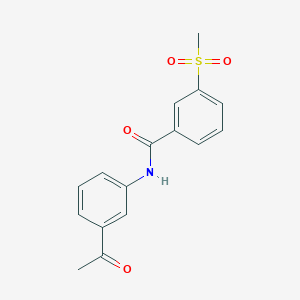

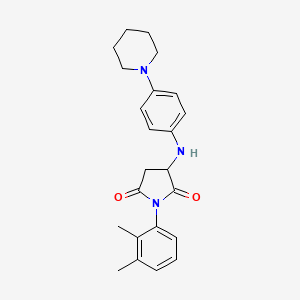

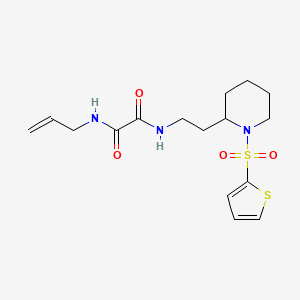

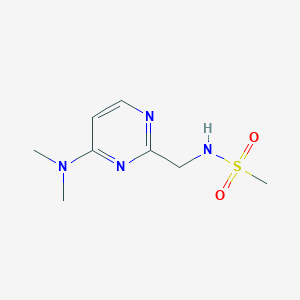

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. It also includes chemical properties like reactivity and stability .Scientific Research Applications

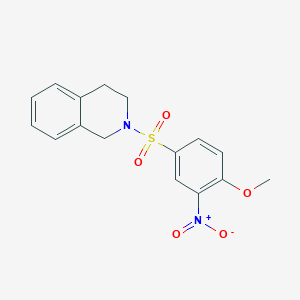

Trifluoromethyl diazinone is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. Trifluoromethyl diazinone has been used in the synthesis of various heterocyclic compounds, such as 1,3-diazinane-2,4,6-trione derivatives, which have been studied for their potential use as inhibitors of HIV-1 protease. Trifluoromethyl diazinone has also been used in the synthesis of various heterocyclic compounds, such as benzothiazole derivatives, which have been studied for their potential use as antibacterial agents.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can selectively promote the release of certain neurotransmitters .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that similar compounds can have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Related compounds have been shown to have a range of effects, including promoting the release of certain neurotransmitters .

Action Environment

The action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature .

Advantages and Limitations for Lab Experiments

The advantages of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in laboratory experiments include its high reactivity, low cost, and availability. The reactivity of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone makes it an ideal intermediate for the synthesis of various heterocyclic compounds. The low cost and availability of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone make it an attractive option for laboratory experiments. The main limitation of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone is its toxicity, which means that it must be handled with care in the laboratory.

Future Directions

The future directions of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone research include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new applications for 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in the pharmaceutical, agrochemical, and polymer industries, and the development of new methods for the safe handling and disposal of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone. Additionally, research into the mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone and its biochemical and physiological effects should be further explored.

Synthesis Methods

Trifluoromethyl diazinone can be synthesized by several methods, including the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with sodium azide, the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfone with hydrazine hydrate, and the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide. The most common and efficient method is the reaction of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl phenyl sulfonic acid with sodium azide, which yields 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trionehyl diazinone in high yields.

Safety and Hazards

properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(18)5-8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXXBLMVXODILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)

![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)

![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)

![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)